molecular formula C9H9FO2S B14021117 Methyl 2-fluoro-3-(methylthio)benzoate

Methyl 2-fluoro-3-(methylthio)benzoate

Cat. No.: B14021117
M. Wt: 200.23 g/mol
InChI Key: BAHKRJKAKDBJIS-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-(methylthio)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 2-position and a methylthio (-SMe) group at the 3-position. This compound combines the electron-withdrawing nature of fluorine with the lipophilic and mildly electron-donating properties of the methylthio group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure is distinct from simpler alkyl benzoates (e.g., methyl or ethyl benzoate) due to the strategic placement of these functional groups, which influence reactivity, stability, and biological activity .

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2-fluoro-3-methylsulfanylbenzoate

InChI

InChI=1S/C9H9FO2S/c1-12-9(11)6-4-3-5-7(13-2)8(6)10/h3-5H,1-2H3

InChI Key

BAHKRJKAKDBJIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)SC)F

Origin of Product

United States

Preparation Methods

Preparation of 2-Fluoro-3-nitrotoluene as a Key Intermediate

A relevant precursor in fluorinated aromatic synthesis is 2-fluoro-3-nitrotoluene, which can be nitrated from o-fluorotoluene using mixed acid (nitric acid and sulfuric acid) under controlled temperature (20–35 °C) followed by separation and purification under vacuum distillation conditions. This nitration-before-separation two-step method yields a mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene, which are then separated to isolate the desired 2-fluoro-3-nitrotoluene.

Step Conditions Outcome
Nitration 20–35 °C, mixed nitric/sulfuric acid Mixture of 2-fluoro-3- and 5-nitrotoluene
Separation Vacuum distillation, glass packed column Pure 2-fluoro-3-nitrotoluene

This intermediate can be further transformed to introduce the methylthio group and convert the methyl group to methyl ester.

Introduction of Methylthio Group via Nucleophilic Substitution

Methylthio substituents on aromatic rings can be introduced by nucleophilic aromatic substitution of halogenated benzoic acid derivatives with sodium methyl mercaptide (NaSCH3). A patented method describes the preparation of methylthio benzoic acid derivatives by reacting chlorobenzonitrile with sodium methyl mercaptide in the presence of a three-phase phase transfer catalyst (such as resin-immobilized quaternary ammonium or phosphonium salts) in an organic solvent at 70–80 °C, followed by addition of solid alkali at 110 °C to complete the reaction. The crude methylthio benzoic acid is then isolated by acidification and filtration.

Step Conditions Outcome
Nucleophilic substitution Chlorobenzonitrile + NaSCH3, 70–80 °C, phase transfer catalyst Formation of methylthio benzonitrile intermediate
Hydrolysis and acidification Addition of alkali at 110 °C, acidify to pH 1–2 Methylthio benzoic acid crude product
Purification Filtration and distillation (290–298 °C) Pure o-methylthiobenzoic acid (98.5% GC purity)

This method is adaptable to fluorinated substrates, enabling the introduction of the methylthio group at the 3-position of a fluorinated benzoic acid derivative.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield/Purity Notes
Nitration of o-fluorotoluene Mixed nitric/sulfuric acid 20–35 °C, atmospheric pressure Mixture of nitrotoluenes Precursor to fluorinated intermediates
Nucleophilic substitution Chlorobenzonitrile + sodium methyl mercaptide + phase transfer catalyst 70–110 °C, organic solvent 98.5% purity methylthio benzoic acid Efficient methylthio introduction
Esterification Methylating agents (e.g., diazomethane) Anhydrous solvent, mild conditions High yield (typical of esterifications) Standard method for methyl ester formation
Pd-catalyzed cross-coupling Pd catalyst, sodium carbonate, N-methylpyrrolidone 80–140 °C, inert atmosphere Moderate to high yields Potential for functional group diversification

Research Findings and Analytical Data

  • The nitration method yields high selectivity for 2-fluoro-3-nitrotoluene after separation, which is a useful intermediate for further functionalization.
  • The nucleophilic substitution with sodium methyl mercaptide under phase transfer catalysis is a robust and scalable method for introducing the methylthio group with high purity.
  • Esterification is a straightforward step and typically proceeds with high efficiency.
  • Catalytic methods provide alternative routes for functional group installation but require optimization for methylthio substitution.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-fluoro-3-(methylthio)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-(methylthio)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 2,4-dihydroxy-3,6-dimethyl Benzoate

  • Substituents : Hydroxyl and methyl groups at positions 2, 3, 4, and 4.
  • Bioactivity : Demonstrates antioxidant properties but lacks the fluorinated and sulfur-containing groups critical for enzyme inhibition or receptor binding in the target compound .
  • Stability : Hydroxyl groups increase susceptibility to oxidation, whereas the fluorine and methylthio groups in this compound enhance stability under acidic conditions .

Methyl 2-fluoro-3-hydrazinylbenzoate Hydrochloride

  • Substituents : Fluorine at position 2 and hydrazinyl (-NHNH₂) at position 3.
  • Applications : Used as a building block for heterocyclic synthesis (e.g., triazoles). The hydrazinyl group offers nucleophilic reactivity, contrasting with the methylthio group’s role in hydrophobic interactions .

Alkyl Benzoates in Cosmetics

Methyl Benzoate

  • Substituents: No additional functional groups beyond the ester.
  • Physicochemical Properties : Lower molecular weight (136.15 g/mol) and higher volatility compared to this compound (MW: 200.23 g/mol).

Butyl Benzoate

  • Lipophilicity: Higher logP (3.1) than this compound (estimated logP: 2.5–2.8), making it more suitable as a non-polar solvent in cosmetics .

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